3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-12-8-14(13(2)27-12)11-21-20(24)18-10-17(22-23(18)3)16-9-15(25-4)6-7-19(16)26-5/h6-10H,11H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRYDFQLUCAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Substitution reactions: The pyrazole ring can be further functionalized by introducing the dimethoxyphenyl and dimethylfuran groups through nucleophilic substitution or coupling reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds structurally similar to 3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide have shown cytotoxic effects against various cancer cell lines. For example:
- Case Study : A study demonstrated that similar pyrazoles induced apoptosis in hypopharyngeal tumor models, suggesting potential therapeutic benefits in cancer treatment.
2. Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The specific structure of this compound may enhance its ability to inhibit inflammatory pathways.
- Research Insight : Investigations into related compounds have shown that modifications in the pyrazole ring can lead to increased anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models.
3. Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties.
- Case Study : Preliminary tests on similar derivatives indicated effectiveness against various bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Material Science Applications
1. Optical Properties
The incorporation of furan and methoxy groups may enhance the optical properties of this compound.
- Research Insight : Studies on related pyrazole derivatives have shown promising results in non-linear optical applications, which could be applicable in developing advanced materials for photonics.
2. Polymer Chemistry
This compound's unique structure can be utilized in polymer synthesis.
- Application Example : Its reactivity might allow it to serve as a monomer or crosslinking agent in the production of specialty polymers with tailored properties for specific applications.
Agricultural Applications
1. Pesticide Development
The biological activity of this compound suggests potential applications in agrochemicals.
- Research Insight : Similar compounds have been explored as pesticide candidates due to their efficacy against pests while being less harmful to beneficial organisms.
Summary Table of Applications
| Application Area | Specific Applications | Case Studies/Research Insights |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Induced apoptosis in cancer models; effective against bacteria |
| Material Science | Optical properties, polymer chemistry | Promising results in non-linear optics; potential as a monomer |
| Agricultural Research | Pesticide development | Explored as pesticide candidates with reduced toxicity |
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to exert its effects.
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
(a) 3-(2,5-Dimethoxyphenyl)-N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide (BF22767)
- Molecular Formula : C₂₄H₂₈N₄O₄
- Key Features : Replaces the dimethylfuran group with a 4-(3-methoxypyrrolidinyl)phenyl substituent.
(b) 5-Chloro-N-(4-Cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
- Example: Compound 3a (C₂₁H₁₅ClN₆O, MW 403.1) Key Features: Chlorine and cyano groups increase polarity; aryl substituents enable diverse binding modes. Physical Data: Melting point 133–135°C, 68% yield. Comparison: The absence of electron-donating methoxy groups in 3a reduces aromatic stabilization compared to the target compound .
Heterocyclic Carboxamide Derivatives
(a) N-(2,5-Dimethoxyphenyl)-4-Methyl-2-(Pyridin-3-yl)-1,3-Thiazole-5-Carboxamide
- Key Features : Thiazole ring replaces pyrazole; pyridinyl group introduces basicity.
- Implications : The thiazole core may enhance metabolic stability but reduce conformational flexibility compared to pyrazole .
(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
- Key Features : Benzothiazole core with a trifluoromethyl group; acetamide linkage instead of carboxamide.
Biological Activity
3-(2,5-Dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 302.37 g/mol. The structural features include a pyrazole core, a carboxamide functional group, and aromatic substituents that are crucial for its biological activity.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities. The specific compound in focus has shown promising results in various biological assays.
Pharmacological Activities
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Effects :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole ring and substituents significantly influence the biological activity of these compounds. For instance:
- Substituents on the Pyrazole Ring : The presence of electron-donating groups (e.g., methoxy groups) enhances anti-inflammatory activity by improving binding affinity to target enzymes.
- Carboxamide Group : The carboxamide moiety is essential for interaction with biological targets, affecting both potency and selectivity .
Study 1: Anti-inflammatory Activity
A recent study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The compound was found to be a potent COX-2 inhibitor with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 2: Anticancer Evaluation
Research conducted on the cytotoxic effects of this class of compounds demonstrated that they could effectively reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
